![molecular formula C17H16N2O B5780354 2-ethyl-3-(4-methylphenyl)-4(3H)-quinazolinone CAS No. 50498-61-8](/img/structure/B5780354.png)
2-ethyl-3-(4-methylphenyl)-4(3H)-quinazolinone
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Overview
Description
2-ethyl-3-(4-methylphenyl)-4(3H)-quinazolinone is a chemical compound with a molecular formula of C20H19N3O. It is also known as emodepside, and it is a synthetic compound that has been used in scientific research for various purposes.
Mechanism of Action
The mechanism of action of 2-ethyl-3-(4-methylphenyl)-4(3H)-quinazolinone is not fully understood. However, it is believed to work by disrupting the function of certain proteins in cells. Specifically, it may interfere with the activity of ion channels, which are important for the normal functioning of cells.
Biochemical and Physiological Effects:
Studies have shown that 2-ethyl-3-(4-methylphenyl)-4(3H)-quinazolinone has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. Additionally, it has been found to affect the function of certain neurotransmitters, which may have implications for its use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-ethyl-3-(4-methylphenyl)-4(3H)-quinazolinone in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has been shown to have a variety of biological effects, which makes it a useful tool for investigating various cellular processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Future Directions
There are many potential future directions for research on 2-ethyl-3-(4-methylphenyl)-4(3H)-quinazolinone. One area of interest is its potential use in the treatment of parasitic infections. Additionally, it may be useful for investigating the role of ion channels in cellular function and for developing new drugs that target these channels. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Synthesis Methods
The synthesis of 2-ethyl-3-(4-methylphenyl)-4(3H)-quinazolinone involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final compound. This process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
2-ethyl-3-(4-methylphenyl)-4(3H)-quinazolinone has been used in scientific research for various purposes. It has been studied as a potential treatment for parasitic infections and has also been investigated for its potential use as an anti-cancer agent. Additionally, it has been used in studies on the nervous system and as a tool for investigating the mechanism of action of certain drugs.
properties
IUPAC Name |
2-ethyl-3-(4-methylphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-3-16-18-15-7-5-4-6-14(15)17(20)19(16)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBWCLOUGWNPPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354992 |
Source
|
Record name | 4(3H)-Quinazolinone, 2-ethyl-3-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4(3H)-Quinazolinone, 2-ethyl-3-(4-methylphenyl)- | |
CAS RN |
50498-61-8 |
Source
|
Record name | 4(3H)-Quinazolinone, 2-ethyl-3-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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